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Compound of Interest

Compound Name: 2-tert-Butylfuran

Cat. No.: B1585044

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-tert-
Butylfuran (CsH120), a heterocyclic organic compound. Intended for researchers, scientists,
and professionals in drug development, this document delves into the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The guide
offers not only the spectral data itself but also the underlying principles of the spectroscopic
techniques, detailed experimental protocols, and in-depth interpretations of the results,
providing a holistic understanding of the characterization of this compound.

Molecular Structure and Spectroscopic Overview

2-tert-Butylfuran is an aromatic furan ring substituted with a bulky tert-butyl group at the
second position. This substitution pattern significantly influences its spectroscopic properties.
Understanding the interplay between the molecular structure and the spectral output is crucial
for its unambiguous identification and for predicting the reactivity and properties of related furan
derivatives.

graph "Molecular_Structure” { layout=neato; node [shape=plaintext, fontname="Arial",
fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2
[label="C", pos="-0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C",
pos="0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="1.3,0.5!",
fillcolor="#202124", fontcolor="#FFFFFF"]; O [label="0", pos="-1.3,0.5!", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; CtBu [label="C", pos="-0.87,-2!", fillcolor="#202124",
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fontcolor="#FFFFFF"]; CH3_1 [label="CHs", pos="-1.87,-2.5!", fillcolor="#202124",
fontcolor="#FFFFFF"]; CH3_2 [label="CHs", pos="0.13,-2.5!", fillcolor="#202124",
fontcolor="#FFFFFF"]; CH3_3 [label="CHs", pos="-0.87,-3.5!", fillcolor="#202124",
fontcolor="#FFFFFF"];

// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- O [label=""; O --
C1 [label=""; C2 -- CtBu [label=""]; CtBu -- CH3_1 [label=""]; CtBu -- CH3_2 [label=""]; CtBu --
CH3_3 [label=""T;

I/l Hydrogen nodes for clarity on the ring H1 [label="H", pos="0,1.5!", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; H3 [label="H", pos="1.37,-1!", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; H4 [label="H", pos="2.0,0.5!", fillcolor="#5F6368",
fontcolor="#FFFFFF"];

// Bonds to hydrogens C1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; }
Figure 1: 2D structure of 2-tert-Butylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 2-tert-Butylfuran, both *H and 3C NMR
are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of 2-tert-Butylfuran (approximately 5-10 mg) is prepared in a
deuterated solvent (typically 0.5-0.7 mL of CDCIs), which minimizes solvent interference in the
1H NMR spectrum.[1] A small amount of tetramethylsilane (TMS) is often added as an internal
standard for chemical shift referencing (6 = 0.00 ppm). The solution is then transferred to a 5
mm NMR tube.

Instrumentation and Data Acquisition: The spectra are typically acquired on a spectrometer
operating at a frequency of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.
For a standard *H NMR spectrum, a sufficient number of scans are accumulated to achieve a
good signal-to-noise ratio. For 13C NMR, which has a much lower natural abundance, a greater
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number of scans and often proton decoupling techniques are employed to enhance the signal
and simplify the spectrum.

'H NMR Spectroscopy Data

The *H NMR spectrum of 2-tert-Butylfuran is characterized by signals from the protons on the
furan ring and the protons of the tert-butyl group.

] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)

Doublet of doublets

H-5 (furan) ~7.25 ~1.8,~0.8
(dd)
Doublet of doublets

H-3 (furan) ~6.15 ~3.2,~0.8
(dd)
Doublet of doublets

H-4 (furan) ~6.05 ~3.2,~1.8
(dd)

-C(CHs)s ~1.28 Singlet (s)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the tH NMR Spectrum:

» Furan Protons: The three protons on the furan ring appear in the aromatic region of the
spectrum, typically between 6.0 and 7.5 ppm. The proton at the 5-position (H-5) is the most
downfield due to its proximity to the oxygen atom and the influence of the tert-butyl group.
The protons at the 3 and 4-positions (H-3 and H-4) are more shielded and appear at higher
fields. The observed multiplicities (doublet of doublets) are a result of spin-spin coupling
between the adjacent ring protons. The coupling constants (J values) are characteristic of
the relative positions of the protons on the furan ring.

« tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a single,
intense singlet at approximately 1.28 ppm. The singlet nature of this peak is due to the
absence of adjacent protons to couple with. The high intensity of this signal is a direct
consequence of the nine chemically equivalent protons.
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3C NMR Spectroscopy Data

The proton-decoupled 13C NMR spectrum of 2-tert-Butylfuran displays distinct signals for each
unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (3, ppm)
C-2 (furan) ~162.5

C-5 (furan) ~138.9

C-3 (furan) ~109.8

C-4 (furan) ~104.5

-C(CHs)s ~32.8

-C(CH3)3 ~28.9

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation of the 3C NMR Spectrum:

e Furan Carbons: The carbon atom directly attached to the bulky tert-butyl group and the
oxygen atom (C-2) is the most deshielded and appears at the lowest field (~162.5 ppm). The
other carbon adjacent to the oxygen (C-5) also appears at a relatively low field (~138.9 ppm).
The two remaining furan carbons (C-3 and C-4) are more shielded and resonate at higher
fields.

« tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 32.8 ppm,
while the three equivalent methyl carbons give a single signal at approximately 28.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1585044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: For a liquid sample like 2-tert-Butylfuran, the simplest method is to place

a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded,

followed by the spectrum of the sample. The instrument measures the transmittance of infrared

radiation through the sample as a function of wavenumber (cm~1).

IR Spectroscopy Data

The IR spectrum of 2-tert-Butylfuran shows characteristic absorption bands corresponding to

the vibrations of its specific bonds.

Wavenumber (cm—1)

Vibrational Mode

Functional Group

~3100 C-H stretch Aromatic (Furan)
~2960, ~2870 C-H stretch Aliphatic (tert-Butyl)
~1580, ~1500 C=C stretch Aromatic (Furan)
~1365 C-H bend (scissoring) tert-Butyl

~1150 C-O-C stretch (asymmetric) Furan ring

~1010 C-O-C stretch (symmetric) Furan ring

~730 =C-H bend (out-of-plane) Furan ring

Interpretation of the IR Spectrum:

e C-H Stretching: The absorption band around 3100 cm~1 is characteristic of the C-H

stretching vibrations of the aromatic furan ring. The strong absorptions in the 2870-2960

cm~* region are due to the C-H stretching of the aliphatic tert-butyl group.

e C=C and C-O-C Stretching: The peaks in the 1500-1580 cm~1 region are attributed to the
carbon-carbon double bond stretching vibrations within the furan ring. The strong

absorptions around 1150 cm~* and 1010 cm~1 are characteristic of the asymmetric and

symmetric C-O-C stretching of the furan ether linkage, respectively.
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e Bending Vibrations: The peak at approximately 1365 cm~1! is a characteristic bending
vibration for a tert-butyl group. The out-of-plane bending of the furan C-H bonds gives rise to
a strong absorption around 730 cm™1,

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental
composition of a compound, as well as providing structural information through the analysis of
fragmentation patterns.

Experimental Protocol: Mass Spectrometry

lonization Method: Electron lonization (El) is a common method for volatile compounds like 2-
tert-Butylfuran. In EI-MS, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: The sample is introduced into the ion source of the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The
resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer
and detected.

Mass Spectrometry Data

The mass spectrum of 2-tert-Butylfuran shows a molecular ion peak and several
characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment lon
124 ~25 [M]* (Molecular lon)

109 100 [M - CH3]*

81 ~15 [M - C3H7]* or [CsHsO]*
57 ~30 [CaHo]* (tert-Butyl cation)
41 ~20 [CsHs]* (Allyl cation)

Interpretation of the Mass Spectrum:
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e Molecular lon: The peak at m/z 124 corresponds to the molecular ion ([CsH120]*), confirming
the molecular weight of 2-tert-Butylfuran.

o Base Peak: The most intense peak in the spectrum (the base peak) is at m/z 109. This
fragment is formed by the loss of a methyl radical (¢*CHs) from the molecular ion, leading to a
stable, resonance-stabilized cation. The stability of this cation is the driving force for this
fragmentation pathway.

o Other Fragments: The peak at m/z 57 is characteristic of a tert-butyl group and corresponds
to the stable tert-butyl cation ([C(CHs)s3]*). The peak at m/z 81 likely arises from the loss of a
propyl radical or through rearrangement and fragmentation of the furan ring. The peak at m/z
41 is a common fragment in many organic molecules and corresponds to the allyl cation.

graph "Mass_Spec_Fragmentation” { rankdir=LR; node [shape=box, style=rounded,
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=9];

M [label="[CsH120]* " \nm/z = 124"]; M_minus_CH3 [label="[C7HsO]*\nm/z = 109\n(Base
Peak)"]; tBu_cation [label="[CaHs]*\nm/z = 57";

M -> M_minus_CHS3 [label="- «CHs"]; M -> tBu_cation [label="- CaH30-"]; }

Figure 2: Proposed primary fragmentation pathways for 2-tert-Butylfuran in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and
unambiguous characterization of 2-tert-Butylfuran. *H and 3C NMR spectroscopy elucidates
the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key
functional groups, and mass spectrometry determines the molecular weight and provides
structural insights through fragmentation analysis. The data and interpretations presented in
this guide serve as a valuable resource for scientists and researchers working with this and
related furan compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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